Ethylenediamine dihydroiodide chemical properties and structure
Ethylenediamine dihydroiodide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) dihydroiodide (EDDI), with the chemical formula C₂H₁₀I₂N₂, is an organic salt formed from the neutralization of ethylenediamine with hydroiodic acid.[1] It presents as a colorless to light yellow crystalline powder and is recognized for its high water solubility.[1] This document provides an in-depth overview of the chemical properties, structure, and experimental protocols related to EDDI, tailored for professionals in research and drug development. While primarily used as a nutritional supplement in animal feed to prevent iodine deficiency, its chemical characteristics are of interest for various applications in chemical synthesis.[1]
Chemical and Physical Properties
A summary of the key quantitative data for ethylenediamine dihydroiodide is presented in the table below. It is important to note that the melting point has been reported with some variability in the literature, likely due to differences in purity and analytical methodology. The compound is expected to decompose at higher temperatures rather than exhibit a distinct boiling point.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₁₀I₂N₂ | [1][2][3] |
| Molecular Weight | 315.92 g/mol | [1][3] |
| Appearance | Colorless to light yellow crystalline powder | [1][4] |
| Melting Point | 150 - 170 °C | [4][5] |
| Boiling Point | Decomposes upon heating | [5] |
| Solubility | ||
| in Water | Highly soluble | [1][5] |
| in Ethanol | Moderately soluble | [5] |
| in Methanol | Soluble | [4] |
| in Benzene | Insoluble | [4] |
Chemical Structure
Experimental Protocols
Detailed methodologies for the synthesis and characterization of ethylenediamine dihydroiodide are provided below. These protocols are based on established chemical principles and information gathered from various sources.
Synthesis of Ethylenediamine Dihydroiodide
Method 1: Direct Neutralization
This is the most straightforward method, involving the acid-base reaction between ethylenediamine and hydroiodic acid.[6]
Materials:
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Ethylenediamine (C₂H₄(NH₂)₂)
-
Hydroiodic acid (HI, 57% in water)
-
Deionized water
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Isopropanol (B130326) (for washing)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Dropping funnel
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Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
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Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of ethylenediamine in deionized water.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric equivalent of 2 moles of hydroiodic acid for every 1 mole of ethylenediamine from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Reduce the volume of the solvent by rotary evaporation until precipitation of the product is observed.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Dry the purified ethylenediamine dihydroiodide in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Method 2: In-situ Generation of Hydroiodic Acid
This method avoids the direct handling of concentrated hydroiodic acid by generating it in the reaction mixture. One approach involves the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patented method describes the use of elemental iodine and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethylenediamine (C₂H₄(NH₂)₂)
-
Iodine (I₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Reaction vessel with cooling capabilities
-
Stirrer
Procedure:
-
Charge a reaction vessel with deionized water and ethylenediamine.
-
Begin stirring the solution.
-
Alternately add small portions of elemental iodine and a solution of hydrazine hydrate. The hydrazine reduces the iodine to iodide, which then forms hydroiodic acid in situ and subsequently reacts with the ethylenediamine.
-
Continue the alternating additions while monitoring the reaction, ensuring a slight excess of hydrazine to prevent the accumulation of colored polyiodides.
-
After all the iodine has been added and the solution is colorless, the reaction is complete.
-
The product can be isolated by evaporation of the water, followed by crystallization, filtration, and drying as described in Method 1.
Characterization of Ethylenediamine Dihydroiodide
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the ethylenediammonium cation.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized ethylenediamine dihydroiodide in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the four equivalent methylene (B1212753) protons (-CH₂-CH₂-). The chemical shift will be downfield compared to free ethylenediamine due to the deshielding effect of the adjacent positively charged ammonium (B1175870) groups. The protons of the ammonium groups (-NH₃⁺) may be observable, but their signal can be broad and may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the two equivalent methylene carbons.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium group (typically a broad band in the range of 3200-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-H stretching and bending vibrations.
3. X-ray Crystallography
Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Crystal Growth: Grow single crystals of ethylenediamine dihydroiodide suitable for X-ray diffraction by slow evaporation of a saturated aqueous or aqueous-ethanolic solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[6]
Logical Relationships and Workflows
The synthesis and characterization of ethylenediamine dihydroiodide follow a logical progression. The following diagrams illustrate these workflows.
Caption: Workflow for the synthesis of ethylenediamine dihydroiodide.
Caption: Workflow for the characterization of ethylenediamine dihydroiodide.
References
- 1. Ethylenediamine dihydroiodide - Wikipedia [en.wikipedia.org]
- 2. Ethylenediamine dihydroiodide | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethylenediamine dihydroiodide | 5700-49-2 | Benchchem [benchchem.com]
